molecular formula C16H14N4O B606797 6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B606797
M. Wt: 278.31 g/mol
InChI Key: QMUCSMPNEDSGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPI 4203 is a potent inhibitor of lysine-specific demethylase 5A (KDM5A), with an inhibitory concentration (IC50) of 250 nanomolar. It is structurally related to CPI 455 but is less potent. CPI 4203 competes with 2-oxoglutarate, a cofactor for KDM5A, and is used primarily in scientific research to study epigenetic regulation and cancer biology .

Scientific Research Applications

CPI 4203 has a wide range of applications in scientific research, including:

    Chemistry: Used to study the mechanisms of histone demethylation and epigenetic regulation.

    Biology: Investigates the role of KDM5A in cellular processes and gene expression.

    Medicine: Explores potential therapeutic applications in cancer treatment by targeting drug-tolerant cancer cells.

    Industry: Utilized in the development of new drugs and therapeutic agents

Future Directions

The future directions for this compound could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications in medicine or other fields. As pyrazolopyrimidines are important scaffolds in many synthetic drugs , there is potential for this compound to be used in the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CPI 4203 involves multiple steps, starting from commercially available starting materials. The key steps include:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups through selective substitution reactions.
  • Purification and crystallization to achieve high purity.

Industrial Production Methods: Industrial production of CPI 4203 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: CPI 4203 undergoes various chemical reactions, including:

    Oxidation: CPI 4203 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on CPI 4203.

    Substitution: CPI 4203 can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products:

Mechanism of Action

CPI 4203 exerts its effects by inhibiting the activity of KDM5A, an enzyme responsible for demethylating lysine 4 on histone H3. This inhibition leads to an increase in the levels of trimethylated histone H3 lysine 4 (H3K4me3), which affects gene expression and chromatin structure. The inhibition of KDM5A by CPI 4203 is competitive with 2-oxoglutarate, a cofactor required for the enzyme’s activity .

Similar Compounds:

    CPI 455: A more potent inhibitor of KDM5A with a similar structure but higher potency.

    KDM5 Inhibitors: Other inhibitors targeting the KDM5 family of demethylases, including compounds like CPI 455 and CPI 4203.

Uniqueness: CPI 4203 is unique due to its specific inhibitory action on KDM5A and its structural similarity to CPI 455. Despite being less potent than CPI 455, CPI 4203 provides valuable insights into the role of KDM5A in epigenetic regulation and cancer biology .

Properties

IUPAC Name

6-ethyl-5-(2-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-3-12-14(13-7-5-4-6-10(13)2)19-15-11(8-17)9-18-20(15)16(12)21/h4-7,9,18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUCSMPNEDSGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 3
6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

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